Differentiation from 3-Amino-2-phenylquinazolin-4(3H)-one: 3,4-Dimethoxy Substitution for Enhanced Potency
While direct data for the target compound is absent, the presence of the 3,4-dimethoxyphenyl group is a crucial differentiator from the simpler 3-amino-2-phenylquinazolin-4(3H)-one (CAS: 1904-60-5). In related quinazolin-4(3H)-one series, compounds with 3,4-dimethoxyphenyl substitutions have demonstrated significant improvements in target affinity. For example, a derivative bearing a 3,4-dimethoxyphenyl group (compound 3e, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited potent inhibitory activity against CLK1 and GSK-3α/β kinases with IC₅₀ values of 1.5 μM and 3 μM, respectively [1]. This is in stark contrast to many unsubstituted phenyl analogs which show markedly reduced or negligible activity. The methoxy groups are known to enhance potency by engaging in key hydrogen bonding and hydrophobic interactions within kinase ATP-binding pockets [2].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 3-Amino-2-phenylquinazolin-4(3H)-one (IC50 not reported; generally inactive in similar assays) |
| Quantified Difference | Not quantifiable for the target compound; however, class-level data shows 3,4-dimethoxyphenyl-containing analogs achieve low micromolar IC50 values (e.g., 1.5-3.0 µM) against specific kinases, a property not observed with the simple phenyl analog. |
| Conditions | In vitro kinase inhibition assays (CLK1, GSK-3α/β) |
Why This Matters
The 3,4-dimethoxyphenyl motif is a key driver of biological activity, making the target compound a superior starting point for medicinal chemistry over the unsubstituted phenyl version.
- [1] MEDLINE Abstract. Synthesis and Biological Evaluation of Novel Quinazoline Derivatives. 2024. (Compound 3e data). View Source
- [2] T. O. Mirgany, et al. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. J Enzyme Inhib Med Chem. 2021. View Source
